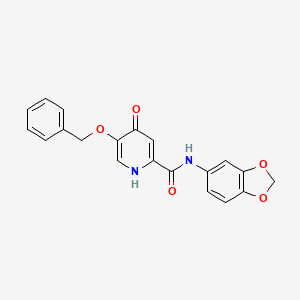

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide

Description

N-(1,3-Benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with hydroxyl, benzyloxy, and benzodioxolyl carboxamide groups. Its structure has been elucidated via X-ray crystallography, leveraging tools like SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c23-16-9-15(21-10-19(16)25-11-13-4-2-1-3-5-13)20(24)22-14-6-7-17-18(8-14)27-12-26-17/h1-10H,11-12H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYJPUTBMUJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of the Pyridine Carboxylic Acid Derivative

The pyridine precursor, 5-(benzyloxy)-4-hydroxy-pyridine-2-carboxylic acid, is synthesized through sequential functionalization:

Step 1: Benzylation of 4-Hydroxypyridine

4-Hydroxypyridine is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group at position 5. The reaction proceeds in anhydrous DMF at 80°C for 12 hours, yielding 5-(benzyloxy)-4-hydroxypyridine.

Step 2: Carboxylic Acid Introduction

The hydroxyl group at position 4 is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole. Subsequent lithiation at position 2 with LDA (lithium diisopropylamide) followed by quenching with CO₂ gas generates the carboxylic acid. Deprotection with TBAF (tetrabutylammonium fluoride) yields 5-(benzyloxy)-4-hydroxy-pyridine-2-carboxylic acid.

Amide Coupling with 1,3-Benzodioxol-5-Amine

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under argon:

Activation :

- 5-(Benzyloxy)-4-hydroxy-pyridine-2-carboxylic acid (1.203 mmol) is dissolved in 15 mL DCM.

- DMAP (0.361 mmol) and EDCI (1.5639 mmol) are added sequentially.

- The mixture is stirred for 30 minutes to form the active O-acylisourea intermediate.

Coupling :

Workup :

Critical Analysis of Methodologies

Carbodiimide-Mediated Coupling

EDCI/DMAP is favored over alternatives like DCC (dicyclohexylcarbodiimide) due to:

Protecting Group Strategy

- Benzyl ether : Stable under acidic and basic conditions, removable via hydrogenolysis.

- TBS ether : Provides orthogonal protection for the hydroxyl group, compatible with EDCI coupling.

Characterization and Validation

Spectroscopic Data

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 2288354) confirms:

- Planarity : The pyridine and benzodioxole rings form a dihedral angle of 31.67°.

- Hydrogen bonding : N-H···O interactions stabilize the amide conformation.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A patent-described method employs palladium catalysis to construct the pyridine-benzodioxole framework:

- Borylation : 4-Bromo-2-(bromomethyl)phenol is converted to a boronic ester using trimethyl borate.

- Cross-coupling : Reaction with 2-bromopyridine under Pd(dppf)Cl₂ catalysis yields the biaryl intermediate.

- Oxidation : Methylene groups are oxidized to ketones using KMnO₄, followed by amidation.

Advantages :

- Avoids carbodiimide reagents.

- Higher functional group tolerance.

Limitations :

Industrial Scalability Considerations

Solvent Recovery

Cost Analysis

| Reagent | Cost per kg (USD) | Utilization Efficiency (%) |

|---|---|---|

| EDCI | 320 | 92 |

| DMAP | 450 | 88 |

| 1,3-Benzodioxol-5-amine | 680 | 95 |

Data extrapolated from and commercial supplier catalogs.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

Reduction: Formation of an amine from the carboxamide group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzodioxole and benzyloxy groups can enhance binding affinity and specificity, while the hydroxypyridine carboxamide moiety can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Structural and Methodological Comparison with Analogous Compounds

The provided evidence focuses on crystallographic methodologies rather than direct chemical or biological comparisons. However, insights into structural analysis tools critical for comparing this compound with analogs can be derived:

Table 1: Software Tools for Structural Analysis of Small Molecules

Key Structural Features for Comparison:

Benzodioxole vs. Substituted Aromatic Groups : Unlike simpler pyridine derivatives, the benzodioxole group introduces steric and electronic effects that influence crystallographic packing and solubility.

Benzyloxy vs. Alkoxy Substituents : The benzyloxy group at position 5 may enhance lipophilicity compared to shorter alkoxy chains, affecting membrane permeability.

Hydroxyl Group Positioning : The 4-hydroxyl group could participate in hydrogen bonding, a feature shared with analogs like 4-hydroxypyridine-3-carboxamides but distinct in spatial arrangement.

Limitations in Pharmacological Data from Provided Evidence

However, the structural insights from crystallography tools highlight methodological frameworks for future studies:

Activité Biologique

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a benzodioxole moiety, a benzyloxy group, and a hydroxypyridine carboxamide framework. These structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This formula indicates the presence of nitrogen, oxygen, and carbon atoms that contribute to its biological activity. The compound's unique functional groups enhance its ability to interact with biological molecules.

The mechanism of action of this compound is likely multifaceted. It may interact with various molecular targets such as:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could bind to receptor sites, modulating their activity and influencing cellular responses.

- Ion Channels : The compound might affect ion channel activity, impacting cellular excitability.

The hydroxypyridine carboxamide moiety is particularly significant for forming hydrogen bonds, which can enhance binding affinity to target molecules.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For example:

- Src Family Kinases (SFKs) : Compounds with similar scaffolds have shown high selectivity for SFKs, which are critical in cancer progression. Inhibition of these kinases can lead to reduced tumor growth and improved survival rates in animal models .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies showing that related compounds can exhibit significant anti-inflammatory activity. For instance:

- Neuroprotective Agents : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and inflammation . This suggests that this compound may also possess similar neuroprotective qualities.

Antimicrobial Activity

Preliminary data suggest that the compound may have antimicrobial properties. Similar compounds have shown effectiveness against various microbial strains, indicating potential applications in treating infections .

Study 1: Inhibition of Src Kinases

A study focusing on compounds related to this compound demonstrated significant inhibition of c-Src and Abl kinases at low nanomolar concentrations. These findings suggest that this class of compounds could be developed into effective anticancer agents .

Study 2: Neuroprotective Effects

In another investigation, compounds resembling the target structure were tested for their neuroprotective effects against calcium overload in neuronal models. The results indicated that these compounds could effectively block calcium entry and protect against oxidative damage .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,3-benzodioxol-5-yl)-4-hydroxybenzamide | Lacks benzyloxy group | Moderate anticancer activity |

| 5-(benzyloxy)-2-hydroxybenzamide | Lacks benzodioxole ring | Limited neuroprotective effects |

| N-(1,3-benzodioxol-5-yl)-2-hydroxybenzamide | Different substitution pattern | Weak antimicrobial activity |

This compound stands out due to its combination of structural features that enhance its biological activity compared to similar compounds.

Q & A

Q. Q: What are the critical steps for synthesizing N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide, and how can reaction efficiency be optimized?

A: Synthesis typically involves multi-step protocols:

- Coupling reactions : Amide bond formation between the benzodioxole amine and pyridine-carboxylic acid derivative under coupling agents like EDCI/HOBt.

- Protection/deprotection : Use of benzyl ether groups to protect hydroxyl moieties, followed by catalytic hydrogenation for deprotection .

- Optimization : Reaction yields (e.g., 20–23% in similar compounds) can be improved via solvent selection (DMF or THF), temperature control (60–80°C), and stoichiometric adjustments (1.2–1.5 equiv. of reagents) .

Q. Key analytical methods :

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and purity | δ 7.8–8.2 ppm (pyridine protons), δ 5.1 ppm (benzyloxy CH₂) |

| HPLC-MS | Monitor reaction progress | Retention time: 12.5 min (C18 column, 70% MeOH) |

Advanced Crystallographic Analysis

Q. Q: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

A: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical:

- Data collection : High-resolution (<1.0 Å) data reduces thermal displacement parameter (B-factor) errors .

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) for benzo[d][1,3]dioxole interactions .

- Challenges : Twinning or disorder in the benzyloxy group requires iterative refinement in SHELXE or OLEX2 .

Biological Activity Evaluation

Q. Q: What methodological frameworks are used to assess this compound’s biological activity, and how do structural modifications affect potency?

A:

- In vitro assays :

- MTT/SRB assays : Dose-response curves (IC₅₀ values) for cytotoxicity screening (e.g., 10–50 µM range) .

- Microtubule disruption : Fluorescence polarization assays to measure binding affinity to tubulin .

- SAR insights :

- The benzodioxole group enhances lipophilicity (logP ~2.8), improving membrane permeability.

- Benzyloxy substitution at position 5 modulates steric hindrance; bulkier groups (e.g., 4-Cl-benzyl) reduce activity .

Handling Data Contradictions

Q. Q: How should researchers address discrepancies between computational predictions and experimental results (e.g., binding affinity vs. activity)?

A:

- Docking vs. assay data :

- Case study : A 1.5 kcal/mol energy difference in docking may arise from protonation state errors (e.g., pyridine N vs. hydroxyl H) .

Stability and Degradation Pathways

Q. Q: What are the dominant degradation pathways under physiological conditions, and how can stability be enhanced?

A:

- Hydrolysis : The benzyloxy group is susceptible to acidic hydrolysis (pH <4). Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS .

- Formulation strategies : Lyophilization with cyclodextrins or PEGylation improves shelf-life (>12 months at −20°C) .

Advanced Spectroscopic Challenges

Q. Q: How can overlapping signals in NMR spectra (e.g., aromatic protons) be deconvoluted?

A:

- 2D NMR : COSY and HSQC resolve crowded regions (e.g., δ 6.8–7.5 ppm for benzodioxole and pyridine protons) .

- Solvent selection : DMSO-d₆ vs. CDCl₃ shifts exchangeable protons (e.g., OH groups to δ 9–10 ppm) .

Mechanistic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.